

# Structure and spectral data of Ethyl 5-chloroindole-2-carboxylate

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## Compound of Interest

Compound Name: *Ethyl 5-chloroindole-2-carboxylate*

Cat. No.: B556502

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## An In-depth Technical Guide on **Ethyl 5-chloroindole-2-carboxylate**

This guide provides a comprehensive overview of the chemical structure, spectral data, and synthesis of **Ethyl 5-chloroindole-2-carboxylate**, a key intermediate in medicinal chemistry and organic synthesis. Its utility is notable in the development of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.

## Chemical Structure and Identification

**Ethyl 5-chloroindole-2-carboxylate** is a heterocyclic compound featuring a chloro-substituted indole core with an ethyl carboxylate group at the 2-position.

Figure 1: Chemical Structure of **Ethyl 5-chloroindole-2-carboxylate**.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	Ethyl 5-chloro-1H-indole-2-carboxylate	
CAS Number	4792-67-0	
Molecular Formula	C <sub>11</sub> H <sub>10</sub> ClNO <sub>2</sub>	
Molecular Weight	223.66 g/mol	
Appearance	Yellow to orange to tan or light brown powder/crystals	
Melting Point	166-168 °C	
Boiling Point	375.0 ± 22.0 °C (Predicted)	
SMILES	CCOC(=O)c1cc2cc(Cl)ccc2[nH] ]1	
InChIKey	LWKIFKYHCJAIAB-UHFFFAOYSA-N	

## Spectral Data

The structural confirmation of **Ethyl 5-chloroindole-2-carboxylate** is achieved through various spectroscopic techniques.

Table 2: Summary of Spectral Data

Spectroscopic Technique	Data	Reference
<sup>1</sup> H NMR	A spectrum has been recorded in CDCl <sub>3</sub> on a 400 MHz instrument. While a detailed peak list is not provided in the search results, the spectrum is available for review.	
<sup>13</sup> C NMR	Spectra are available from sources like Aldrich Chemical Company, Inc., but specific chemical shift data are often behind paywalls. Tentative assignments have been made.	
Mass Spectrometry (GC-MS)	Exact Mass: 223.0400063 Da. The mass spectrum shows a top peak at m/z 177, with other significant peaks at m/z 223 (molecular ion) and 179.	
Infrared (IR) Spectroscopy	Spectra have been obtained via KBr wafer and ATR-Neat techniques.	

## Experimental Protocols

### Synthesis of Ethyl 5-chloroindole-2-carboxylate

A common and effective method for the synthesis of **Ethyl 5-chloroindole-2-carboxylate** is through a Fischer indole synthesis mechanism.

#### General Procedure:

- A mixture of 500 g of polyphosphoric acid and 250 g of phosphoric acid is prepared and heated to 70 °C with stirring.

- 70 g of the starting material, ethyl 2-[(4-chlorophenyl)hydrazinylidene]propionate, is added to the acid mixture in batches.
- The reaction temperature is carefully maintained between 70-90 °C.
- The reaction is allowed to proceed for approximately 1 hour, with completion monitored to ensure full consumption of the starting material.
- The temperature is held for an additional 40 minutes to ensure the reaction is complete.
- Post-reaction, the mixture is poured into 1500 g of an ice-water mixture and cooled to room temperature.
- The resulting precipitate, a light yellow solid, is collected by filtration.
- The solid is dried to yield **Ethyl 5-chloroindole-2-carboxylate**. This procedure has been reported to achieve a yield of around 90%.



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Figure 2: Synthesis workflow for **Ethyl 5-chloroindole-2-carboxylate**.

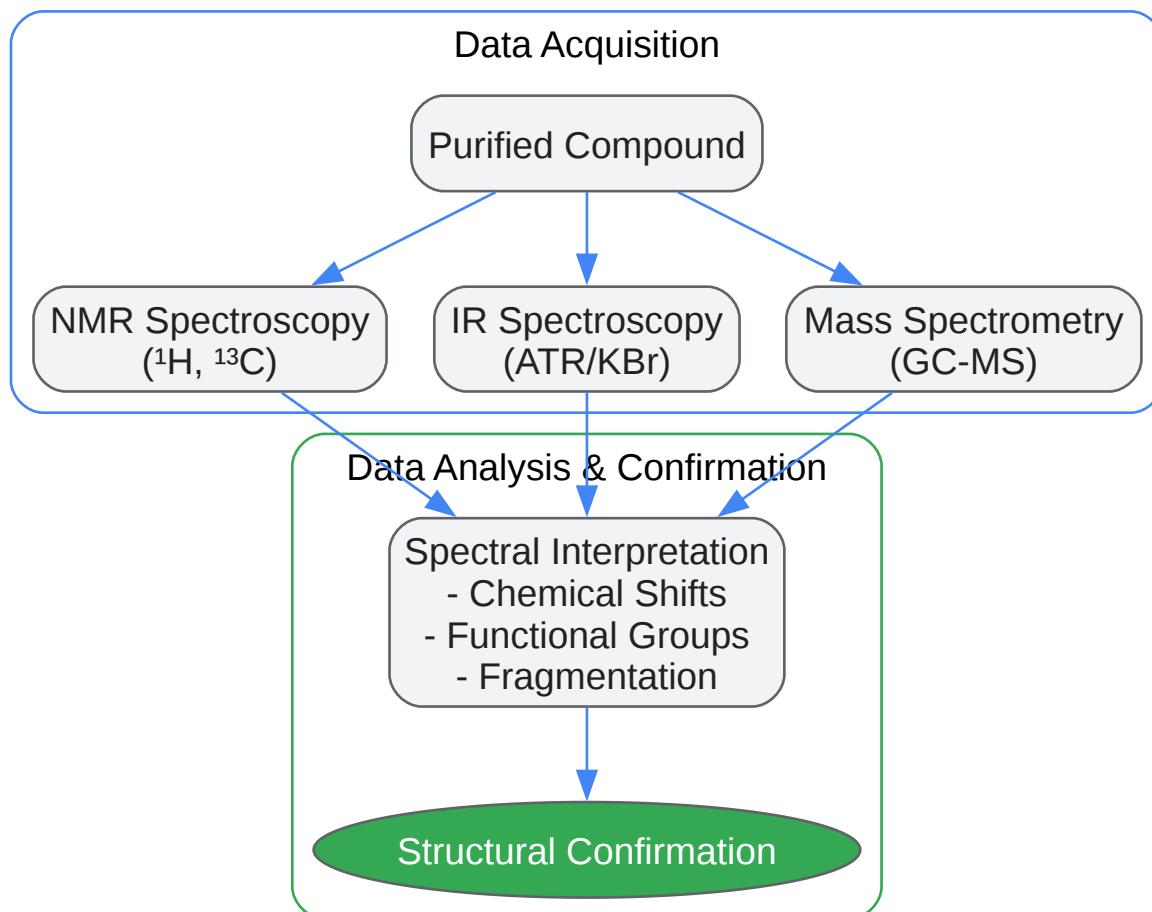
## Spectral Analysis Methodologies

The following are generalized protocols for obtaining the spectral data necessary for the structural elucidation of **Ethyl 5-chloroindole-2-carboxylate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.

- The spectrum is acquired on an NMR spectrometer, for instance, a 400 MHz instrument.
- $^1\text{H}$  NMR spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- $^{13}\text{C}$  NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

- Infrared (IR) Spectroscopy:
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).
  - Pressure is applied to ensure good contact, and the IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27.
  - KBr Pellet Method: A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet, which is then analyzed.
- Mass Spectrometry (MS):
  - The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis.
  - In the ion source (e.g., using electron ionization), the molecule is ionized and fragmented.
  - The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
  - A detector records the abundance of each ion, generating a mass spectrum.



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Figure 3: Logical workflow for the spectral analysis of the compound.

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